molecular formula C14H22N2O B14080218 4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline CAS No. 96284-82-1

4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline

Cat. No.: B14080218
CAS No.: 96284-82-1
M. Wt: 234.34 g/mol
InChI Key: VLHRFZFLWLVYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline (CAS 96284-82-1) is a high-value pharmaceutical intermediate and fine chemical with a molecular weight of 234.337 . This aniline derivative is characterized by a piperidinylmethyl substituent at the 3-position and an ethoxy group at the 4-position of the benzene ring, a structure that makes it a versatile building block in medicinal chemistry research . The compound is supplied with a minimum purity of 98.00% to 99.00% and is stored at room temperature . Its primary research applications include serving as a key precursor in the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. The structural features of the aniline moiety and the piperidine group are often exploited in drug discovery for their potential to interact with biological targets. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Comprehensive regulatory and compliance support is available for this product, and custom synthesis services including process development, lab trials, and pilot production are offered .

Properties

CAS No.

96284-82-1

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

4-ethoxy-3-(piperidin-1-ylmethyl)aniline

InChI

InChI=1S/C14H22N2O/c1-2-17-14-7-6-13(15)10-12(14)11-16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,11,15H2,1H3

InChI Key

VLHRFZFLWLVYSD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)N)CN2CCCCC2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the formation of an iminium ion intermediate from piperidine and formaldehyde. This electrophilic species undergoes nucleophilic attack by the aromatic ring of 4-ethoxybenzenamine, which is activated by the electron-donating ethoxy and amino groups. The ethoxy group at the 4-position directs substitution to the 3-position through a combination of steric and electronic effects, while the amino group enhances ring activation.

Typical reaction conditions include:

  • Catalyst : Hydrochloric acid (5–10 mol%) or sodium hydroxide
  • Solvent : Ethanol or methanol
  • Temperature : Reflux (70–80°C)
  • Yield : 60–75% after purification

Table 1 : Standard Mannich Reaction Parameters for this compound

Parameter Details
Reactants 4-Ethoxybenzenamine, piperidine, formaldehyde
Catalyst HCl or NaOH
Solvent Ethanol
Temperature 70–80°C (reflux)
Reaction Time 6–12 hours
Workup Extraction with ethyl acetate, column chromatography
Purity >95% (HPLC)

Challenges and Solutions

  • Regioselectivity : Competing substitution at the 2-position (ortho to NH₂) is minimized by the steric bulk of the ethoxy group.
  • Byproducts : Unreacted iminium ions may form oligomers; this is mitigated by slow formaldehyde addition.
  • Purification : Silica gel chromatography effectively isolates the product from unreacted amines and polymeric residues.

Alternative Synthetic Routes

Nitro Reduction Pathway

A less common approach involves the reduction of a nitro precursor. For example, 3-[(piperidin-1-yl)methyl]-4-nitroanisole is hydrogenated to the corresponding aniline using palladium on carbon (Pd/C) in acidic media.

Key Steps :

  • Nitration : Introduce a nitro group at the 3-position of 4-ethoxybenzene.
  • Mannich Reaction : Attach the piperidinylmethyl group.
  • Reduction : Convert the nitro group to an amine using H₂/Pd-C in acetic acid.

Table 2 : Nitro Reduction Protocol

Step Conditions Yield
Nitration HNO₃, H₂SO₄, 0–5°C 85%
Mannich Reaction Piperidine, formaldehyde, HCl, ethanol 70%
Reduction 5% Pd/C, H₂ (2 bar), acetic acid, 30°C 90%

This method offers higher regiocontrol but requires additional steps, making it less efficient than the direct Mannich approach.

Reductive Amination

In a modified protocol, 4-ethoxy-3-formylaniline reacts with piperidine under reductive conditions (NaBH₄, ZnCl₂) to form the target compound. This bypasses formaldehyde handling but necessitates pre-synthesis of the aldehyde intermediate.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch systems to enhance mixing and heat transfer, while heterogeneous catalysts (e.g., Amberlyst-15) enable catalyst recycling.

Table 3 : Industrial vs. Laboratory-Scale Synthesis

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch flask Continuous flow reactor
Catalyst Homogeneous (HCl) Heterogeneous (Amberlyst-15)
Solvent Ethanol Water/ethanol azeotrope
Throughput 10–100 g/day 10–50 kg/hour
Yield 60–75% 80–85%

Reaction Optimization and Catalysis

Acid vs. Base Catalysis

  • Acid Catalysis (HCl) : Accelerates iminium ion formation but risks protonating the aromatic amine, reducing nucleophilicity.
  • Base Catalysis (NaOH) : Deprotonates the amine, enhancing reactivity but promoting side reactions like self-condensation.

Table 4 : Catalytic Performance Comparison

Catalyst Yield (%) Purity (%) Byproducts
HCl 75 95 Oligomers (<5%)
NaOH 65 90 Self-condensation products (10%)

Solvent Effects

Polar protic solvents (ethanol, methanol) stabilize the iminium ion, while aprotic solvents (THF) reduce reaction rates. Ethanol is preferred for its balance of polarity and boiling point.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity:

  • ¹H NMR : δ 1.35 (t, J=7 Hz, OCH₂CH₃), δ 3.45 (s, CH₂N), δ 6.60–7.20 (aromatic protons).
  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water).
  • LC-MS : [M+H]⁺ = 235.2 m/z.

Applications and Derivatives

This compound is a key intermediate in kinase inhibitor development. Derivatives exhibit nanomolar IC₅₀ values against EGFR and VEGFR-2, making them candidates for anticancer therapies.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below highlights structural analogs of 4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline, emphasizing substituent variations, pharmacological relevance, and physicochemical properties:

Compound Name Substituents (Position) Linker Type Pharmacological Activity Molecular Formula Molecular Weight (g/mol) Reference
4-Ethoxy-3-(trifluoromethyl)aniline -OCH₂CH₃ (4), -CF₃ (3) None Intermediate in fluorinated drug synthesis C₉H₁₀F₃NO 205.18
4-[(Piperidin-1-yl)methyl]aniline -CH₂-C₅H₁₀N (3) Methylene A2A adenosine receptor antagonist C₁₂H₁₇N₂ 189.28
4-((1-Methylpiperidin-4-yl)oxy)aniline -O-(1-methylpiperidin-4-yl) (4) Ether High structural similarity (0.91) C₁₂H₁₈N₂O 220.32
4-(Piperidin-1-ylsulfonyl)aniline -SO₂-C₅H₁₀N (4) Sulfonyl Irritant; research chemical C₁₁H₁₆N₂O₂S 264.33
4-Ethoxy-3-(morpholine-4-sulfonyl)aniline -OCH₂CH₃ (4), -SO₂-C₄H₈NO (3) Sulfonyl Impurity reference standard C₁₂H₁₇N₂O₃S 283.34
4-[4-[(Dimethylamino)methyl]piperidin-1-yl]aniline -C₅H₉N(CH₃)₂ (4) Methylene GPCR ligand candidate C₁₄H₂₃N₃ 233.35

Pharmacological and Functional Insights

  • Piperidine Linkage: Compounds with a methylene-linked piperidine (e.g., 4-[(piperidin-1-yl)methyl]aniline) exhibit strong binding to adenosine receptors, likely due to the flexibility of the methylene linker and the basic nitrogen in piperidine, which may participate in ionic interactions .
  • Sulfonyl vs.
  • Ethoxy Substitution : The ethoxy group in 4-Ethoxy-3-(morpholine-4-sulfonyl)aniline enhances metabolic stability by resisting oxidative degradation, a property shared with the target compound .

Physicochemical Properties

  • Lipophilicity : Ethoxy and piperidine groups increase logP values, favoring blood-brain barrier penetration. Sulfonyl analogs (e.g., 4-(Piperidin-1-ylsulfonyl)aniline) exhibit lower logP due to polar sulfonyl groups .
  • Solubility : Piperidine-containing compounds generally show moderate aqueous solubility, while sulfonyl derivatives may require formulation aids for dissolution .

Biological Activity

4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound features an ethoxy group and a piperidine moiety attached to an aniline structure. The presence of these functional groups is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperidine ring enhances binding affinity, potentially leading to the modulation of specific biochemical pathways. Research indicates that the compound may exhibit inhibitory effects on certain receptor tyrosine kinases, which are critical in cancer cell proliferation and survival .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, demonstrating promising cytotoxic effects. In vitro assays using MTT cytotoxicity methods revealed that this compound exhibits significant potency against ovarian and breast cancer cell lines, with IC50 values indicating effective dose ranges .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It displayed moderate antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 15.625 μM to 62.5 μM. This suggests its potential as a therapeutic agent for bacterial infections .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of electron-donating groups, such as the ethoxy substituent, significantly enhances its activity against cancer cells and bacteria. Conversely, modifications that reduce electron density can lead to diminished efficacy .

Data Summary

Biological Activity IC50/MIC Values Notes
Anticancer (Ovarian)IC50 < 10 µMSignificant cytotoxicity observed
Anticancer (Breast)IC50 < 20 µMModerate toxicity towards healthy cells
Antibacterial (S. aureus)MIC 15.625–62.5 μMEffective against reference strains

Case Studies

One notable study evaluated the compound's efficacy in combination with other chemotherapeutics, revealing synergistic effects that enhance overall treatment outcomes in resistant cancer cell lines . Another investigation focused on its pharmacokinetic profile, confirming low toxicity levels in vivo, which supports its further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline?

  • Methodological Answer : The compound can be synthesized via alkylation of 4-ethoxyaniline derivatives. For example, a Mannich reaction could introduce the piperidinylmethyl group at the 3-position using formaldehyde and piperidine under acidic conditions . Alternatively, nucleophilic substitution of a halogenated precursor (e.g., 3-bromo-4-ethoxy-aniline) with piperidine in the presence of a base (e.g., K₂CO₃) may yield the target compound. Reaction optimization should focus on solvent choice (e.g., DMF or THF) and temperature control (60–90°C) to minimize side products .

Q. Which analytical techniques are recommended for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and piperidinylmethyl moiety (δ ~2.4–2.8 ppm for N-CH₂, δ ~1.5–1.7 ppm for piperidine ring protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass verification (e.g., [M+H]⁺ expected for C₁₅H₂₃N₂O: 263.186).
  • HPLC-PDA : Purity assessment (>95%) and detection of byproducts (e.g., unreacted aniline derivatives) .

Q. How can researchers mitigate oxidation of the aniline group during storage or reactions?

  • Methodological Answer : Store the compound under inert gas (N₂/Ar) at –20°C in amber vials to prevent light-induced degradation. During reactions, use antioxidants like ascorbic acid or BHT (butylated hydroxytoluene) in aprotic solvents (e.g., DCM or acetonitrile). Monitor oxidation via TLC or HPLC, as oxidation products (e.g., nitroso or iminoquinone derivatives) may form under aerobic conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the piperidinylmethyl group in nucleophilic substitution reactions?

  • Methodological Answer : The piperidinylmethyl group acts as a steric and electronic modulator. Its tertiary amine can participate in H-bonding or protonation, altering reaction pathways. For example, in SN2 reactions, the bulky piperidine ring may hinder backside attack, favoring elimination or rearrangement. Computational studies (DFT) can map transition states, while kinetic isotope effects (KIEs) reveal rate-determining steps .

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact the compound's biological activity or binding affinity?

  • Methodological Answer :

  • Comparative SAR : Replace the ethoxy group with methoxy or hydroxyl groups to assess electronic effects on receptor binding (e.g., logP changes).
  • In Silico Docking : Use software like AutoDock to predict interactions with target proteins (e.g., GPCRs or kinases).
  • Biological Assays : Test analogs in vitro for IC₅₀ shifts. For instance, ethoxy’s lipophilicity may enhance membrane permeability compared to methoxy .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data across deuterated solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.
  • Crystallography : Obtain single-crystal X-ray structures to unambiguously assign regiochemistry.
  • Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to resolve overlapping signals in complex spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.